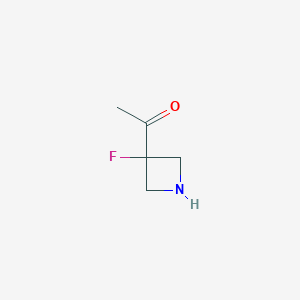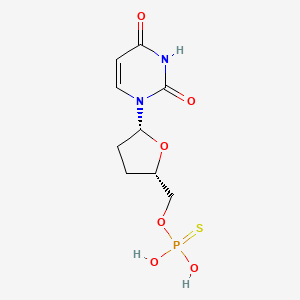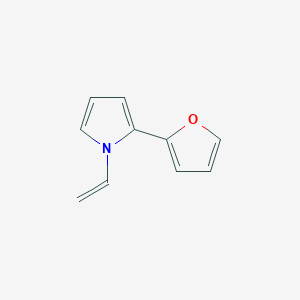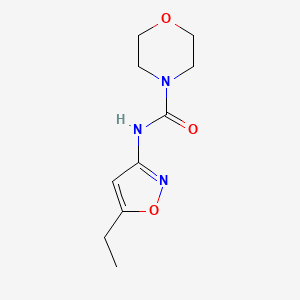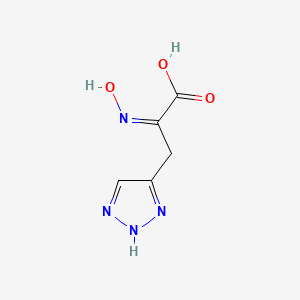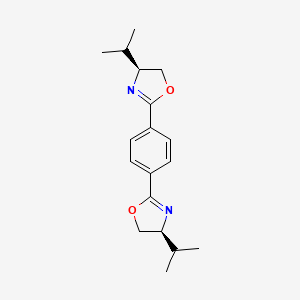
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-dibromobenzene with (S)-4-isopropyl-4,5-dihydrooxazole under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of 1,4-bis((S)-4-isopropyl-oxazol-2-yl)benzene.
Reduction: Formation of this compound amines.
Substitution: Formation of nitro or halogenated derivatives of the benzene core.
Applications De Recherche Scientifique
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is primarily related to its ability to act as a chiral ligand. The oxazoline rings can coordinate to metal centers, forming chiral complexes that can catalyze various asymmetric transformations. The benzene core provides a rigid framework that enhances the stability and selectivity of these complexes. The molecular targets and pathways involved depend on the specific reaction and metal center used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Known for its use in the design of emitters exhibiting thermally activated delayed fluorescence.
1,4-Bis(phenylethynyl)benzene: Utilized in the synthesis of blue phase liquid crystal compositions.
Uniqueness
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral nature and the presence of oxazoline rings, which provide distinct coordination properties and enhance its utility in asymmetric catalysis. The combination of chirality and structural rigidity makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C18H24N2O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(4S)-4-propan-2-yl-2-[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-5-7-14(8-6-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m1/s1 |
Clé InChI |
VMASKUSCFFTGHY-HZPDHXFCSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@H](CO3)C(C)C |
SMILES canonique |
CC(C)C1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



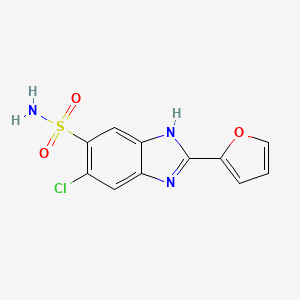
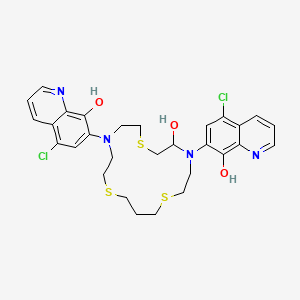
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)

![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
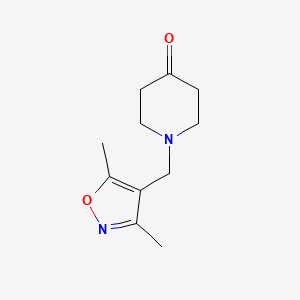
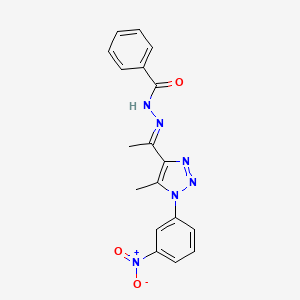
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
